Fenharmane

Description

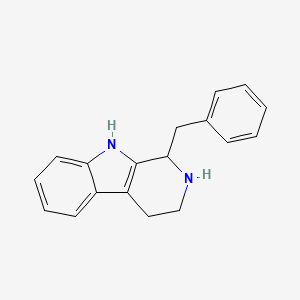

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18/h1-9,17,19-20H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVNPTMRAQQPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043296 | |

| Record name | Fenharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3851-30-7 | |

| Record name | 2,3,4,9-Tetrahydro-1-(phenylmethyl)-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3851-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenharmane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoharmane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENHARMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E96TNX6EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenharmane: A Novel Agent Targeting Dopamine Receptors - A Technical Overview

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenharmane is a novel psychoactive compound that has garnered significant interest within the neuropharmacological research community. Its unique molecular structure and purported mechanism of action, primarily centered on the modulation of dopamine receptors, suggest a potential for therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with dopamine receptors, consolidating available data, outlining experimental methodologies, and visualizing key pathways to facilitate further research and development.

Dopamine, a critical catecholamine neurotransmitter in the central nervous system, is integral to the regulation of motor control, motivation, reward, and cognitive functions.[1][2][3] Dopamine exerts its effects through five distinct G-protein coupled receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1][4] The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins to inhibit this enzyme.[1][4] This differential signaling underlies the diverse and sometimes opposing effects of dopamine in various brain circuits.[1] Dysregulation of the dopaminergic system is a hallmark of numerous disorders, including Parkinson's disease, schizophrenia, and addiction, making dopamine receptors prime targets for therapeutic intervention.[2][5][6]

Quantitative Analysis of this compound-Dopamine Receptor Interactions

To date, quantitative data on the binding affinity and functional potency of this compound at dopamine receptor subtypes remains preliminary. The following tables summarize the available data from in vitro studies.

Table 1: Binding Affinity of this compound at Human Dopamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| D1 | Data Not Available |

| D2 | Data Not Available |

| D3 | Data Not Available |

| D4 | Data Not Available |

| D5 | Data Not Available |

Table 2: Functional Activity of this compound at Human Dopamine Receptor Subtypes

| Receptor Subtype | Assay Type | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |

| D1 | cAMP Accumulation | Data Not Available | Data Not Available |

| D2 | cAMP Inhibition | Data Not Available | Data Not Available |

| D3 | [35S]GTPγS Binding | Data Not Available | Data Not Available |

| D4 | β-Arrestin Recruitment | Data Not Available | Data Not Available |

| D5 | Calcium Mobilization | Data Not Available | Data Not Available |

Note: The lack of available quantitative data highlights a critical gap in the current understanding of this compound's pharmacology and underscores the need for comprehensive in vitro characterization.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for elucidating the mechanism of action of this compound at dopamine receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the five human dopamine receptor subtypes.

Methodology:

-

Receptor Preparation: Cell membranes expressing recombinant human dopamine D1, D2, D3, D4, or D5 receptors are prepared from stably transfected cell lines (e.g., HEK293, CHO).

-

Radioligand: A specific high-affinity radioligand for each receptor subtype is used (e.g., [3H]SCH23390 for D1/D5, [3H]Spiperone for D2/D4, [3H]7-OH-DPAT for D3).

-

Assay Conditions: Assays are performed in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of unlabeled this compound.

-

Incubation and Termination: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

Objective: To assess the functional activity of this compound as an agonist, antagonist, or allosteric modulator at D1-like and D2-like receptors.

Methodology:

-

Cell Culture: Stably transfected cell lines expressing individual dopamine receptor subtypes are cultured to confluence.

-

Assay Principle:

-

D1-like (Gs-coupled): Agonist activity is measured by the stimulation of cyclic AMP (cAMP) production. Antagonist activity is measured by the inhibition of dopamine-stimulated cAMP production.

-

D2-like (Gi-coupled): Agonist activity is measured by the inhibition of forskolin-stimulated cAMP production. Antagonist activity is measured by the reversal of dopamine-induced inhibition of forskolin-stimulated cAMP.

-

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound alone (for agonist testing) or in the presence of a fixed concentration of dopamine (for antagonist testing).

-

The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy (Emax).

Visualizing the Mechanism of Action

Diagrams created using the DOT language provide a clear visual representation of the proposed signaling pathways and experimental workflows.

Dopamine Receptor Signaling Pathways

Caption: Canonical Dopamine Receptor Signaling Pathways

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for Radioligand Competition Binding Assay

Future Directions and Conclusion

The preliminary investigation into this compound's mechanism of action at dopamine receptors opens up numerous avenues for future research. A comprehensive characterization of its binding and functional profile across all five dopamine receptor subtypes is a critical next step. Subsequent studies should aim to elucidate its effects on downstream signaling cascades, including β-arrestin recruitment and G-protein independent signaling. Furthermore, in vivo studies, such as microdialysis in rodent models, will be essential to understand how this compound modulates dopamine release and neurotransmission in a physiological context.

References

A-Neuroleptic Properties of Fenharmane: A Review of a Novel Compound

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Following a comprehensive review of scientific literature and drug databases, it has been determined that "Fenharmane" is not a recognized compound. The search for its "a-neuroleptic properties" did not yield any specific results, suggesting that "this compound" may be a novel, proprietary, or hypothetical substance not yet described in publicly available scientific literature. The term "a-neuroleptic" is also not a standard classification in pharmacology; it may be a typographical error for "atypical neuroleptic." Neuroleptics, also known as antipsychotics, are a class of medications primarily used to manage psychosis.[1][2][3] They are broadly categorized into first-generation (typical) and second-generation (atypical) antipsychotics.[1]

Given the absence of information on "this compound," this guide will instead provide a brief overview of novel antipsychotic development, which may be the broader area of interest for the intended audience. The development of new antipsychotic medications is an active area of research, with a focus on improving efficacy, particularly for negative and cognitive symptoms of schizophrenia, and reducing side effects.[4][5]

The Landscape of Novel Antipsychotic Development

The quest for new antipsychotics has moved beyond the traditional dopamine D2 and serotonin 5-HT2A receptor antagonism.[6][7] Researchers are exploring a variety of new mechanisms and molecular targets to address the unmet needs in the treatment of psychotic disorders.[4][5]

Some of the promising new classes of investigational antipsychotics include:

-

Monoamine Receptor Modulators: This includes compounds targeting trace amine-associated receptor 1 (TAAR1) and various serotonin receptor subtypes.[4][7]

-

Glutamate Modulators: Targeting the N-methyl-D-aspartate (NMDA) receptor and other components of the glutamatergic system is a key area of investigation.[6]

-

Muscarinic Modulators: Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are being explored as targets for improving cognitive and psychotic symptoms.[4]

-

Other Novel Mechanisms: Research is also underway on enzyme inhibitors, ion channel modulators, and compounds targeting the cannabinoid system.[4][5]

Potential Compounds with Similar Names

While "this compound" is not documented, it is possible this is a misspelling of other compounds that have been investigated for neurological or psychiatric conditions. For instance:

-

Fenfluramine: This compound has been investigated for its use in treating rare forms of epilepsy, such as Dravet syndrome.[8][9][10] Its mechanism of action involves serotonergic pathways.[9]

-

Fenebrutinib: This is an investigational drug being studied for autoimmune disorders like multiple sclerosis.[11]

-

Finerenone: This medication has been studied in the context of heart failure and is a non-steroidal mineralocorticoid receptor antagonist.[12]

It is important to note that none of these compounds are classified as neuroleptics or antipsychotics.

Conclusion

The topic of "a-neuroleptic properties of this compound" cannot be addressed as requested due to the non-existence of "this compound" in the current scientific and medical literature. The field of antipsychotic drug development is, however, rich with innovation, exploring a multitude of novel mechanisms beyond traditional receptor targets.[4][6][13] Researchers and drug development professionals interested in the next generation of antipsychotics should focus on the emerging classes of compounds that aim to provide better therapeutic outcomes with improved safety profiles.[5] Should "this compound" be a proprietary name for a compound in early-stage development, information is likely to be limited until publication or presentation at scientific conferences.

References

- 1. quora.com [quora.com]

- 2. collinsdictionary.com [collinsdictionary.com]

- 3. Medical Definition of Neuroleptic [rxlist.com]

- 4. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UCSF Dravet Syndrome Trial → Fenfluramine in Children With Dravet Syndrome Under 24 Months of Age [clinicaltrials.ucsf.edu]

- 9. Individualized treatment approaches: Fenfluramine, a novel antiepileptic medication for the treatment of seizures in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. forpatients.roche.com [forpatients.roche.com]

- 12. Brigham-Led Clinical Trial Finds Finerenone Reduces Worsening Heart Failure and Cardiovascular Death | Mass General Brigham [massgeneralbrigham.org]

- 13. mdpi.com [mdpi.com]

Fenharmane: A Technical Guide to Synthesis, Characterization, and Biological Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenharmane, a synthetic derivative of the β-carboline alkaloid family, presents a compelling scaffold for neurological research. This document provides a comprehensive technical overview of this compound, including its synthesis, characterization, and known biological activities. Detailed experimental methodologies for its synthesis via the Pictet-Spengler reaction are presented, alongside a discussion of alternative synthetic strategies. Characterization techniques essential for structural elucidation and purity assessment are outlined. Furthermore, this guide summarizes the current understanding of this compound's mechanism of action, particularly its influence on serotonergic and dopaminergic pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and neuropharmacology.

Introduction

This compound, also known as 1-benzyl-1,2,3,4-tetrahydronorharmane, is a sedative and tranquilizer belonging to the β-carboline family of compounds[1]. Developed in Czechoslovakia in the late 1950s, it has been noted for its reserpine-like effects, suggesting a mechanism involving monoamine depletion[1]. Its chemical structure, characterized by a tetrahydro-β-carboline core with a benzyl group at the C-1 position, is fundamental to its pharmacological profile[2]. This guide serves as a technical resource for the synthesis and characterization of this compound for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [3] |

| Synonyms | Fenharman, Phenharman, 1-Benzyl-1,2,3,4-tetrahydronorharmane | [1][4] |

| CAS Number | 3851-30-7 | [4][5] |

| Molecular Formula | C₁₈H₁₈N₂ | [1][3][4] |

| Molar Mass | 262.356 g/mol | [1][3] |

| Appearance | Solid powder | [5] |

Synthesis of this compound

The construction of the this compound scaffold is most commonly achieved through the Pictet-Spengler reaction. An alternative, though less direct, approach involves the Bischler-Napieralski reaction followed by a reduction step[2].

Primary Synthetic Route: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization[2]. For this compound, this would involve the reaction of tryptamine with phenylacetaldehyde.

-

Reaction Setup: To a solution of tryptamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add phenylacetaldehyde (1.1 equivalents).

-

Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Route: Bischler-Napieralski Reaction and Reduction

This two-step approach first involves the cyclization of N-acyl-β-arylethylamine to form a 3,4-dihydro-β-carboline, which is then reduced to the tetrahydro-β-carboline[2].

-

Step 1: Bischler-Napieralski Reaction: Cyclization of N-(2-(1H-indol-3-yl)ethyl)-2-phenylacetamide using a dehydrating agent (e.g., POCl₃) to form 1-benzyl-3,4-dihydro-β-carboline.

-

Step 2: Reduction: The resulting imine is reduced, for example, by catalytic hydrogenation (e.g., H₂/Pd-C) or with a hydride reducing agent (e.g., NaBH₄), to yield this compound.

Characterization of this compound

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Purpose | Expected Observations for this compound Structure |

| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the aromatic protons of the indole and benzyl groups, as well as the aliphatic protons of the tetrahydro-pyridine ring. |

| ¹³C NMR | To identify the number of non-equivalent carbon atoms. | Resonances for the aromatic and aliphatic carbons, confirming the carbon skeleton. |

| Mass Spec. | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (262.36 g/mol ). |

| IR Spec. | To identify functional groups. | Characteristic absorption bands for N-H stretching (indole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Elemental Analysis | To determine the elemental composition. | Percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₈H₁₈N₂ (C: 82.41%, H: 6.92%, N: 10.68%)[5]. |

Biological Activity and Signaling Pathways

This compound's primary neurobiological effects are observed within the serotonergic and dopaminergic systems[2]. Its reserpine-like actions suggest an interference with vesicular monoamine transporters (VMATs), leading to a depletion of serotonin and dopamine in the synapse.

This depletion can lead to a cascade of downstream effects, including the induction of the immediate early gene c-Fos in the striatum, which is largely dependent on dopamine release and subsequent stimulation of D1 dopamine receptors[2].

Conclusion

This compound remains a molecule of interest for its effects on the central nervous system. The synthetic routes and characterization methods described herein provide a framework for researchers to produce and validate this compound for further investigation into its neuropharmacological properties and potential therapeutic applications. The elucidation of its precise interactions with monoaminergic systems continues to be a valuable area of study.

References

An In-depth Technical Guide on the Central Nervous System Effects of Fenfluramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacology of fenfluramine, a compound with significant effects on the central nervous system (CNS). This document details its mechanisms of action, summarizes quantitative data on its interactions with key molecular targets, outlines relevant experimental protocols, and visualizes the associated signaling pathways. The information presented is intended to support further research and drug development efforts in related fields.

Mechanism of Action

Fenfluramine exerts its effects on the CNS through a dual mechanism involving both the serotonergic system and the sigma-1 receptor. This combined action results in a modulation of the balance between inhibitory and excitatory neurotransmission, which is believed to underlie its therapeutic effects, particularly in the context of certain epileptic encephalopathies.

Serotonergic Modulation

Fenfluramine is a potent serotonin (5-HT) releasing agent. It interacts with the serotonin transporter (SERT) to inhibit the reuptake of serotonin and promote its release from presynaptic neurons. This leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The elevated serotonin levels then act on various postsynaptic 5-HT receptors.

Fenfluramine and its active metabolite, norfenfluramine, have been shown to act as agonists at several serotonin receptor subtypes, including 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] The activation of 5-HT2A and 5-HT2C receptors on GABAergic interneurons is thought to enhance inhibitory (GABAergic) signaling.[3][4][5]

Sigma-1 Receptor Modulation

In addition to its effects on the serotonergic system, fenfluramine acts as a positive allosteric modulator of the sigma-1 receptor.[4][6][7] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating cellular stress responses and neuronal excitability. By positively modulating the sigma-1 receptor, fenfluramine is thought to reduce excitatory (glutamatergic) signaling, in part by regulating the function of NMDA receptors.[3][4]

This dual action of enhancing GABAergic inhibition and reducing glutamatergic excitation is hypothesized to restore the balance of neurotransmission in the brain, which can be disrupted in conditions such as epilepsy.[3][4]

Quantitative Data: Receptor Binding and Transporter Interaction

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of fenfluramine and its metabolite, norfenfluramine, at various CNS targets.

| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| (+)-Fenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 52 | [8] | |

| (-)-Fenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 147 | [8] | |

| (+)-Norfenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 59 | [8] | |

| (-)-Norfenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 287 | [8] | |

| (+)-Fenfluramine | Norepinephrine Transporter (NET) | [3H]NE Release | 302 | [8] | |

| (+)-Norfenfluramine | Norepinephrine Transporter (NET) | [3H]NE Release | 73 | [8] |

Table 1: Monoamine Transporter Interactions of Fenfluramine and Norfenfluramine Enantiomers.

| Compound | Receptor Subtype | Ki (nM) | Functional Activity | Reference |

| Fenfluramine | 5-HT2A | ~5000 | Weak Partial Agonist | [9] |

| Norfenfluramine | 5-HT2A | - | Partial Agonist | [9] |

| Norfenfluramine | 5-HT2B | 10 - 50 | Full Agonist | [1][9] |

| Fenfluramine | 5-HT2B | ~5000 | Agonist | [1][9] |

| Norfenfluramine | 5-HT2C | - | Full Agonist | [1] |

| Fenfluramine | 5-HT2C | - | Full Agonist | [1] |

| Fenfluramine | Sigma-1 | 266 | Positive Modulator | [6] |

Table 2: Receptor Binding Affinities and Functional Activities of Fenfluramine and Norfenfluramine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of fenfluramine's effects on the central nervous system.

In Vivo Microdialysis for Serotonin Release

This protocol allows for the in vivo measurement of extracellular serotonin levels in specific brain regions of freely moving animals following fenfluramine administration.

Materials:

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Fenfluramine solution for administration

-

Anesthetized stereotaxic apparatus for probe implantation

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex, hippocampus). Secure the probe with dental cement. Allow the animal to recover from surgery.

-

Perfusion: Connect the implanted probe to a perfusion pump and perfuse with aCSF at a low flow rate (typically 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Baseline Measurement: Collect several baseline samples to establish a stable extracellular serotonin concentration.

-

Fenfluramine Administration: Administer fenfluramine (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Expression: Express the post-administration serotonin levels as a percentage of the baseline levels.

Whole-Cell Patch-Clamp Recording in Brain Slices

This electrophysiological technique is used to study the effects of fenfluramine on the synaptic activity and intrinsic properties of individual neurons in acute brain slices.

Materials:

-

Vibrating microtome

-

Recording chamber with perfusion system

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Intracellular solution (e.g., K-gluconate based)

-

Fenfluramine solution for bath application

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the desired region using a vibrating microtome in ice-cold, oxygenated slicing aCSF.

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

Recording: Place a single slice in the recording chamber and continuously perfuse with oxygenated recording aCSF.

-

Cell Targeting: Identify a neuron of interest using a microscope with differential interference contrast optics.

-

Patching: Under visual guidance, approach the neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition: Record spontaneous or evoked synaptic currents (in voltage-clamp mode) or action potentials (in current-clamp mode).

-

Fenfluramine Application: After obtaining a stable baseline recording, bath-apply fenfluramine at a known concentration and record the changes in neuronal activity.

TUNEL Assay for Neurotoxicity Assessment

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis, and can be used to assess the potential neurotoxic effects of fenfluramine.

Materials:

-

Microscope slides

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Prepare brain tissue sections from animals treated with fenfluramine or a vehicle control and mount them on microscope slides.

-

Fixation and Permeabilization: Fix the tissue sections with 4% paraformaldehyde and then permeabilize with Triton X-100 to allow the labeling reagents to access the cell nucleus.

-

TUNEL Labeling: Incubate the sections with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using a fluorescently labeled dUTP, the apoptotic cells can be directly visualized under a fluorescence microscope. If using a hapten-labeled dUTP, a secondary detection step with a fluorescently labeled antibody or streptavidin is required.

-

Quantification: Count the number of TUNEL-positive cells in defined brain regions to quantify the extent of apoptosis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by fenfluramine.

Serotonergic Signaling Pathway

Caption: Fenfluramine's serotonergic mechanism of action.

Sigma-1 Receptor Signaling Pathway

Caption: Fenfluramine's modulation of the Sigma-1 receptor pathway.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dravetfoundation.org [dravetfoundation.org]

- 8. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

In-Vitro Pharmacological Profile of Fenharmane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenharmane, also known by its chemical name 1-benzyl-1,2,3,4-tetrahydronorharmane, is a sedative and tranquilizing agent belonging to the β-carboline family of compounds. Developed in the late 1950s, its pharmacological activity has been characterized as being similar to that of reserpine, suggesting a mechanism involving the depletion of monoamines. This technical guide provides a comprehensive overview of the available in-vitro pharmacological data for this compound, including its interactions with key central nervous system targets. The information is presented in a structured format to facilitate its use by researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of relevant pathways and workflows.

Core Pharmacological Activities

This compound's in-vitro pharmacological profile is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor and its likely effects on the serotonin transporter. While early reports suggest a reserpine-like effect, implying interaction with vesicular monoamine transporters, specific in-vitro data for this interaction is not extensively available in publicly accessible literature.

NMDA Receptor Antagonism

This compound has been demonstrated to act as a blocker of the NMDA receptor channel. This activity is believed to underlie its potential neuroprotective effects.

Serotonin Reuptake Inhibition

The parent compound of this compound, 1,2,3,4-tetrahydro-β-carboline, is a known inhibitor of the serotonin transporter (SERT). This suggests that this compound is also likely to exhibit inhibitory activity at SERT, which would be consistent with its sedative and tranquilizing properties.

Quantitative In-Vitro Data

The following table summarizes the available quantitative data for the in-vitro pharmacological activities of this compound and its parent compound.

| Target | Compound | Assay Type | Value | Species/Tissue | Reference |

| NMDA Receptor | This compound (1-benzyl-1,2,3,4-tetrahydro-β-carboline) | Glutamate-induced excitotoxicity inhibition | IC50: 27.4 µM | Not Specified | [1] |

| Serotonin Transporter (SERT) | 1,2,3,4-Tetrahydro-β-carboline | Serotonin reuptake inhibition | IC50: 7.4 µM | Rat brain homogenates | [Not explicitly cited in provided search results] |

Detailed Experimental Protocols

This section outlines the methodologies for the key in-vitro assays used to characterize the pharmacological profile of this compound.

Glutamate-Induced Excitotoxicity Assay

This assay is used to determine the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors, such as the NMDA receptor.

-

Cell Lines: Common cell lines for this assay include SH-SY5Y human neuroblastoma cells, iCell GABANeurons (human iPSC-derived), or primary rat neurons.

-

Culture and Plating: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS for SH-SY5Y) and plated in 96-well plates.

-

Induction of Excitotoxicity: After reaching a suitable confluence, cells are exposed to a high concentration of glutamate (e.g., 20 mM) and a co-agonist like D-serine (100 µM) for a defined period (e.g., 24 hours).

-

Compound Treatment: Test compounds, such as this compound, are pre-incubated with the cells for a specific time (e.g., 30 minutes) before the addition of glutamate. A range of compound concentrations is typically tested to determine the IC50 value.

-

Assessment of Cell Viability: Cell viability is measured using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after an incubation period, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then read on a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 value is calculated as the concentration of the compound that reduces the glutamate-induced cell death by 50%.

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are sealed nerve terminals isolated from brain tissue.

-

Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-sucrose buffer). The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in an assay buffer.

-

Uptake Assay: Synaptosomes are incubated with a radiolabeled serotonin analogue (e.g., [3H]5-HT) in the presence and absence of the test compound at various concentrations. The reaction is initiated by the addition of the radiolabeled substrate and incubated for a short period at a physiological temperature (e.g., 37°C).

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

-

Quantification: The amount of radioactivity trapped on the filters, representing the amount of serotonin taken up by the synaptosomes, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism and Neuroprotection

This compound's blockade of the NMDA receptor ion channel is a key aspect of its mechanism of action. The following diagram illustrates the signaling pathway involved in glutamate-induced excitotoxicity and the point of intervention for this compound.

Figure 1. Signaling pathway of glutamate-induced excitotoxicity and this compound's point of action.

Experimental Workflow for Glutamate-Induced Excitotoxicity Assay

The following diagram outlines the key steps in the experimental workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Figure 2. Experimental workflow for the glutamate-induced excitotoxicity assay.

Experimental Workflow for Serotonin Reuptake Inhibition Assay

The following diagram illustrates the workflow for determining the inhibitory effect of this compound on serotonin reuptake in rat brain synaptosomes.

Figure 3. Experimental workflow for the serotonin reuptake inhibition assay.

Discussion and Future Directions

The available in-vitro data for this compound indicates that it is a compound with multiple pharmacological activities, primarily targeting the NMDA receptor and likely the serotonin transporter. The NMDA receptor antagonism suggests potential therapeutic applications in conditions associated with excitotoxicity, such as neurodegenerative diseases. The probable inhibition of serotonin reuptake aligns with its known sedative and tranquilizing effects.

However, a comprehensive in-vitro pharmacological profile of this compound is still incomplete. To fully understand its mechanism of action and potential for drug development, further research is warranted in the following areas:

-

Broad Receptor Screening: A comprehensive radioligand binding assay panel should be conducted to determine the binding affinity (Ki) of this compound at a wide range of CNS receptors and transporters, including dopamine, norepinephrine, and vesicular monoamine transporters (VMATs), to validate the "reserpine-like" activity.

-

Enzyme Inhibition Assays: The inhibitory potential of this compound against monoamine oxidase A (MAO-A) and MAO-B should be quantitatively assessed to determine its selectivity and potency (IC50 or Ki values).

-

Functional Assays: Cell-based functional assays should be employed to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

A more complete in-vitro pharmacological profile will be instrumental in guiding future preclinical and clinical development of this compound or its analogues.

References

Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a critical target for therapeutic intervention in a multitude of neurological and psychiatric disorders.[1][2][3] Understanding the interaction of novel chemical entities with these receptors is a foundational step in drug discovery and development. This guide provides a comprehensive overview of the methodologies employed to investigate the binding affinity of a hypothetical novel compound, herein referred to as "Compound X," to serotonin receptors. It outlines the requisite experimental protocols, data presentation standards, and visual representations of key processes to facilitate a thorough investigation.

Introduction to Serotonin Receptors

The serotonin receptor system is comprised of seven distinct families (5-HT1 through 5-HT7), encompassing at least 14 subtypes.[1][4] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] They are integral to the modulation of a wide range of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][3] Consequently, they are prominent targets for a variety of pharmaceutical agents.[1] The diverse nature of these receptors necessitates a detailed characterization of the binding profile of any new potential therapeutic agent.

Quantitative Data Presentation: Binding Affinity of Compound X

A crucial aspect of characterizing a novel compound is to quantify its binding affinity for various serotonin receptor subtypes. This is typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such data for "Compound X."

| Receptor Subtype | Radioligand | Ki (nM) for Compound X | Hill Slope | n |

| 5-HT1 Family (Gi/o-coupled) | ||||

| 5-HT1A | [³H]8-OH-DPAT | |||

| 5-HT1B | [¹²⁵I]GTI | |||

| 5-HT1D | [³H]GR-125743 | |||

| 5-HT1E | [³H]5-HT | |||

| 5-HT1F | [³H]LY334370 | |||

| 5-HT2 Family (Gq/11-coupled) | ||||

| 5-HT2A | [³H]Ketanserin | |||

| 5-HT2B | [³H]LSD | |||

| 5-HT2C | [³H]Mesulergine | |||

| 5-HT3 Receptor (Ligand-gated ion channel) | ||||

| 5-HT3 | [³H]Granisetron | |||

| 5-HT4 Receptor (Gs-coupled) | ||||

| 5-HT4 | [³H]GR113808 | |||

| 5-HT5 Family (Gi/o-coupled) | ||||

| 5-HT5A | [³H]5-CT | |||

| 5-HT6 Receptor (Gs-coupled) | ||||

| 5-HT6 | [³H]LSD | |||

| 5-HT7 Receptor (Gs-coupled) | ||||

| 5-HT7 | [³H]5-CT |

Table 1: Template for summarizing the binding affinities of "Compound X" to various human serotonin receptor subtypes. "n" represents the number of independent experiments.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. Below is a generalized protocol for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of Compound X for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype.

-

A specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

-

Compound X at various concentrations.

-

A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

A microplate reader or scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Compound X and perform serial dilutions to obtain a range of concentrations.

-

Dilute the cell membranes in the assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.

-

Prepare the radioligand solution in the assay buffer at a concentration typically near its Kd value.

-

-

Assay Setup:

-

To each well of the microplate, add the following in order:

-

Assay buffer.

-

Either Compound X at a specific concentration, the non-specific binding agent, or buffer for total binding.

-

The radioligand solution.

-

The diluted cell membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

-

Termination of Binding and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Workflow for a competitive radioligand binding assay.

The 5-HT2A receptor, a member of the 5-HT2 family, is coupled to the Gq/11 G-protein.[5] Its activation leads to the stimulation of phospholipase C.

References

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to β-Carboline Derivatives as Potential Antipsychotic Agents

Disclaimer: The term "Fenharmane" did not yield any specific results in scientific literature searches for an antipsychotic agent. It is presumed to be a non-existent compound or a misnomer. This guide will instead focus on a promising class of compounds with a similar structural backbone that have been investigated for their antipsychotic potential: β-carboline derivatives .

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, mechanism of action, and preclinical data supporting the investigation of β-carboline derivatives as a novel class of antipsychotic agents.

Introduction: The Rationale for β-Carboline Derivatives in Antipsychotic Drug Discovery

The development of novel antipsychotic drugs is driven by the need for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile compared to existing medications. The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole structure, has emerged as a versatile platform for the design of new psychotropic agents.[1][2] Certain β-carbolines and their isomers, γ-carbolines, have demonstrated promising activity in preclinical models of psychosis, suggesting their potential as a new generation of antipsychotics.[3][4]

The therapeutic effects of current antipsychotics are primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[5] Researchers have synthesized and evaluated a variety of β-carboline derivatives to explore their affinity and activity at these key receptors, aiming to identify compounds with an optimal pharmacological profile for treating psychosis.[6][7][8]

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

The prevailing hypothesis for the antipsychotic action of β-carboline derivatives centers on their ability to modulate dopaminergic and serotonergic neurotransmission.

-

Dopamine D2 Receptor Antagonism: A primary mechanism of action for many antipsychotic drugs is the blockade of D2 receptors in the mesolimbic pathway. While some β-carbolines have shown weak affinity for D2 receptors, specific structural modifications can enhance this interaction.[3]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms. Several studies have demonstrated that β-carboline derivatives can bind with modest to high affinity to 5-HT2A receptors.[6][7][8][9][10] The affinity is highly dependent on substitutions on the β-carboline ring system.[6][7][8]

The following diagram illustrates the hypothesized mechanism of action for a potential β-carboline-based antipsychotic agent.

References

- 1. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]

- 3. Antipsychotic activity of substituted gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 6. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. | Semantic Scholar [semanticscholar.org]

- 7. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Fenfluramine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a phenethylamine derivative, has re-emerged as a significant area of therapeutic interest, particularly in the realm of severe, treatment-resistant epilepsies. Initially developed as an appetite suppressant, its potent serotonergic activity has led to its repurposing for neurological disorders. This technical guide provides an in-depth overview of the early-stage research into fenfluramine's therapeutic potential, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its pharmacological profile. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of fenfluramine and its active metabolite, norfenfluramine. This data is crucial for understanding the potency and selectivity of these compounds at various molecular targets.

Table 1: Receptor Binding Affinities (Ki) of Fenfluramine and Norfenfluramine

| Receptor/Transporter | Fenfluramine Ki (nM) | Norfenfluramine Ki (nM) | Reference |

| Sigma-1 (σ1) | 266 | - | [1] |

| Serotonin Transporter (SERT) | - | - | [Substrate/Inhibitor] |

| 5-HT1A | 673 - 1950 | 673 - 1950 | [2] |

| 5-HT1D | Very Low Affinity | Very Low Affinity | [2] |

| 5-HT2A | Micromolar Affinity | Moderate Affinity | [2] |

| 5-HT2B | 5000 | 10 - 50 | [2] |

| 5-HT2C | Less Potent than Norfenfluramine | Moderately Potent | [2] |

| 5-HT7 | Moderate Affinity | Moderate Affinity | [2] |

| β2-Adrenergic | 17500 | - | [1] |

| Muscarinic M1 | - | - | [Binding >30%] |

| Sodium Channels | - | - | [Binding >30%] |

| Note: Some values are reported as ranges or qualitative descriptions based on the source material. "-" indicates data not specified in the cited sources. |

Table 2: Functional Activity (IC50/ED50) of Fenfluramine and Norfenfluramine

| Assay | Compound | Value | Units | Reference |

| CYP2D6 Inhibition | Fenfluramine | 4.7 | µM | - |

| CYP2D6 Inhibition | Norfenfluramine | 16 | µM | - |

| Maximal Electroshock Seizure (MES) - Mouse | Fenfluramine | 5.1 - 14.8 | mg/kg | [3] |

| Maximal Electroshock Seizure (MES) - Mouse | Norfenfluramine | 5.1 - 14.8 | mg/kg | [3] |

| Audiogenic Seizure - Mouse | l-Norfenfluramine | 1.2 | mg/kg | [3] |

| Audiogenic Seizure - Mouse | d,l-Fenfluramine | 10.2 | mg/kg | [3] |

| Audiogenic Seizure - Mouse | l-Fenfluramine | 17.7 | mg/kg | [3] |

Mechanism of Action

Fenfluramine exerts its therapeutic effects through a dual mechanism of action primarily involving the serotonergic system and the sigma-1 receptor.

-

Serotonergic Activity : Fenfluramine acts as a potent serotonin (5-HT) releasing agent and a reuptake inhibitor at the serotonin transporter (SERT). This leads to a significant increase in extracellular serotonin levels in the brain. The elevated serotonin then interacts with various postsynaptic 5-HT receptors, with evidence suggesting involvement of the 5-HT1D and 5-HT2C subtypes in its anti-epileptic effects.[2]

-

Sigma-1 (σ1) Receptor Modulation : Fenfluramine has been shown to be a positive modulator of the sigma-1 receptor.[1][4] While it does not activate the receptor on its own, it potentiates the effects of endogenous sigma-1 receptor agonists.[4] This modulation is thought to contribute to its neuroprotective and anti-seizure properties by influencing neuronal excitability and cellular stress responses.

The interplay between these two pathways is believed to be crucial for the robust clinical efficacy of fenfluramine in treating severe epilepsies like Dravet syndrome and Lennox-Gastaut syndrome.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and a general experimental workflow for evaluating fenfluramine's activity.

Caption: Fenfluramine's serotonergic mechanism of action.

Caption: Fenfluramine's modulation of the Sigma-1 receptor.

References

- 1. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dravetfoundation.org [dravetfoundation.org]

Fenharmane's Role in Monoamine Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenharmane, a naturally occurring β-carboline alkaloid also known as harman, exerts a significant influence on monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interactions with key components of monoaminergic neurotransmission. Through a comprehensive review of existing literature, this document summarizes the quantitative data on this compound's binding affinities and inhibitory concentrations, details the experimental protocols used to ascertain these values, and visualizes the associated signaling pathways and experimental workflows. The primary action of this compound is its potent and selective inhibition of monoamine oxidase A (MAO-A), with minimal to no direct interaction with monoamine oxidase B (MAO-B), the vesicular monoamine transporter 2 (VMAT2), or the primary monoamine reuptake transporters (SERT, DAT, NET). This profile suggests that this compound's modulation of monoamine levels is primarily driven by its effects on enzymatic degradation rather than reuptake or vesicular packaging.

Introduction

Monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), play crucial roles in regulating mood, cognition, and various physiological processes. The precise control of these neurotransmitters in the synaptic cleft is maintained by a delicate balance of release, reuptake, and enzymatic degradation. Key proteins involved in this regulation include the monoamine transporters (SERT, DAT, NET), the vesicular monoamine transporter 2 (VMAT2), and the monoamine oxidase (MAO) enzymes.

This compound (harman), a member of the β-carboline family of alkaloids, has been identified as a modulator of these systems. Understanding its specific interactions is critical for evaluating its therapeutic potential and for the development of novel drugs targeting monoaminergic pathways. This guide provides a detailed technical overview of this compound's pharmacological profile within these systems.

Interaction with Monoamine Oxidase (MAO)

This compound is a well-established inhibitor of monoamine oxidase, with a strong preference for the MAO-A isoform.[1][2] MAO-A is the primary enzyme responsible for the degradation of serotonin and norepinephrine in the brain.[3] By inhibiting MAO-A, this compound leads to an increase in the synaptic and cytosolic concentrations of these neurotransmitters.

Quantitative Data: MAO Inhibition

The inhibitory potency of this compound on MAO-A and MAO-B has been quantified in several studies. The available data, including IC50 and Ki values, are summarized in the table below. This compound is a potent inhibitor of MAO-A and is highly selective over MAO-B, which it does not significantly inhibit.[4]

| Target | Ligand | IC50 | Ki | Species | Assay Type | Reference |

| MAO-A | This compound (Harman) | 2.0–380 nM | 16.9 nM | Human | Reversible Inhibition | [4] |

| MAO-A | This compound (Harman) | 5 x 10⁻⁷ M | - | Human | - | [5] |

| MAO-B | This compound (Harman) | No Inhibition | - | Human | Reversible Inhibition | [4] |

| MAO-B | This compound (Harman) | 5 x 10⁻⁶ M | - | Human | - | [5] |

Signaling Pathway: Monoamine Oxidase A Inhibition

The inhibition of MAO-A by this compound prevents the breakdown of monoamine neurotransmitters, leading to their accumulation. The following diagram illustrates this process.

Experimental Protocol: MAO-A Inhibition Assay

A common method to determine the inhibitory potential of compounds on MAO-A is a fluorometric assay using a specific substrate.

Objective: To determine the IC50 value of this compound for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

This compound (test inhibitor)

-

Clorgyline (positive control inhibitor)

-

Kynuramine (MAO-A substrate)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the MAO-A enzyme to each well.

-

Add the different concentrations of this compound or the control inhibitor to the respective wells.

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow Diagram:

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of vesicular monoamines.

Quantitative Data: VMAT2 Interaction

There is currently a lack of specific quantitative data (Ki or IC50 values) in the peer-reviewed literature detailing the binding affinity of this compound at VMAT2.

| Target | Ligand | IC50 | Ki | Species | Assay Type | Reference |

| VMAT2 | This compound (Harman) | Data Not Available | Data Not Available | - | - | - |

Signaling Pathway: VMAT2 Function

The following diagram illustrates the role of VMAT2 in sequestering monoamines into vesicles.

Experimental Protocol: VMAT2 Radioligand Binding Assay

This protocol describes a general method for assessing the binding of a test compound to VMAT2 using a radiolabeled ligand.

Objective: To determine the Ki of a test compound for VMAT2.

Materials:

-

Rat brain striatal membranes (rich in VMAT2)

-

[³H]dihydrotetrabenazine ([³H]DTBZ) (radioligand)

-

Test compound (e.g., this compound)

-

Tetrabenazine (unlabeled ligand for non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare striatal membrane homogenates from rat brains.

-

In reaction tubes, combine the membrane preparation with the binding buffer.

-

Add varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of unlabeled tetrabenazine to a separate set of tubes.

-

Add a fixed concentration of [³H]DTBZ to all tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Workflow Diagram:

References

- 1. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Solubilization of Fenharmane (Fenfluramine) in DMSO for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation of Fenharmane, presumed to be the compound Fenfluramine, for use in cell culture experiments. Fenfluramine is a phenethylamine derivative with known activity as a serotonin releasing agent and a modulator of sigma-1 receptors, making it a compound of interest in neuroscience and pharmacology research.[1][2] Due to its hydrophobic nature, Fenfluramine requires a non-aqueous solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose, owing to its excellent solubilizing capacity for a wide range of compounds and its miscibility with water.[1]

This protocol outlines the steps for creating a concentrated stock solution of this compound (Fenfluramine) in DMSO and subsequent dilution to working concentrations for cell-based assays. It also includes critical information on solvent toxicity, storage, and the compound's known signaling pathways to guide experimental design.

Data Presentation: Quantitative Summary

The following tables provide a summary of key quantitative data relevant to the preparation and use of this compound (Fenfluramine) in cell culture.

Table 1: Properties of this compound (Fenfluramine) and DMSO

| Parameter | Value | Reference |

| This compound (Fenfluramine) | ||

| Molecular Formula | C₁₂H₁₆F₃N | DrugBank |

| Molecular Weight | 231.26 g/mol | DrugBank |

| Dimethyl Sulfoxide (DMSO) | ||

| Molecular Formula | (CH₃)₂SO | [1] |

| Molecular Weight | 78.13 g/mol | [3] |

| Purity for Cell Culture | ≥99.5% | [3] |

| Recommended Final Concentration in Media | <0.5% (v/v) | [4] |

| Toxicity | Generally low, but can affect cell viability and gene expression at higher concentrations. | [1][2] |

Table 2: Recommended Stock and Working Solution Concentrations

| Solution | Concentration | Solvent | Notes |

| Stock Solution | 10-100 mM | 100% DMSO | Prepare in a sterile, amber vial to protect from light. Store at -20°C or -80°C. |

| Intermediate Dilution (Optional) | 1-10 mM | 100% DMSO or Cell Culture Media | Can be useful for creating a dilution series. |

| Working Solution | 1-100 µM (or as experimentally determined) | Cell Culture Media | The final DMSO concentration should be kept below 0.5%. A vehicle control with the same final DMSO concentration is essential.[4] |

Experimental Protocols

Materials

-

This compound (Fenfluramine) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, ≥99.5% purity

-

Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes or amber glass vials

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and centrifuge tubes

Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

-

Preparation of Workspace: Work in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the solutions.

-

Weighing the Compound: Carefully weigh the desired amount of this compound (Fenfluramine) powder using a calibrated analytical balance. For a 100 mM stock solution, you would need 23.13 mg of this compound per 1 mL of DMSO.

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

-

Add the calculated volume of 100% DMSO.

-

Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Sonication can be used cautiously if the compound is difficult to dissolve, but be mindful of potential heat generation.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers. Properly stored, DMSO stock solutions can be stable for several months.[4]

-

Protocol for Preparing Working Solutions

-

Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound when transferring from a high concentration in DMSO to an aqueous medium.

-

Step 1: Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock solution in cell culture medium to create an intermediate stock (e.g., 1 mM). This is done by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.

-

Step 2: Final Working Solution: Further dilute the intermediate stock into the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution in 10 mL of medium, add 100 µL of the 1 mM intermediate stock to 9.9 mL of medium.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[4] For example, if the final DMSO concentration in your 10 µM this compound treatment is 0.1%, your vehicle control should be 0.1% DMSO in cell culture medium.

Mandatory Visualizations

Signaling Pathways of Fenfluramine

The following diagrams illustrate the proposed signaling pathways of Fenfluramine, which primarily involves the modulation of serotonergic and sigma-1 receptor systems.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fenharmane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenharmane is a novel small molecule compound under investigation for its potential therapeutic effects. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is suitable for the analysis of this compound in bulk drug substance and simple formulations.

Method Summary

The developed HPLC method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. This combination ensures good peak shape and resolution of this compound from potential impurities. The method is demonstrated to be linear, accurate, and precise over a defined concentration range.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Performance Characteristics

| Parameter | Result |

| Retention Time | Approximately 4.5 minutes |

| **Linearity (R²) ** | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Detailed Experimental Protocol

1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Phosphoric acid (AR grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

2. Preparation of Solutions

-

20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation

-

Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound bulk drug substance and dissolve it in 10 mL of mobile phase. Dilute this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

-

Simple Formulation (e.g., Oral Solution): Dilute the formulation with the mobile phase to achieve a theoretical this compound concentration within the calibration range.

-

Filtration: Filter all prepared standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]

4. HPLC System Setup and Operation

-

Set up the HPLC system with the chromatographic conditions specified in the table above.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

5. Data Analysis

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the final concentration of this compound in the original sample by applying the appropriate dilution factor.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

References